molecular formula C13H16N2O5 B11209510 Ethyl 4-morpholin-4-yl-3-nitrobenzoate CAS No. 71254-73-4

Ethyl 4-morpholin-4-yl-3-nitrobenzoate

Cat. No.: B11209510
CAS No.: 71254-73-4
M. Wt: 280.28 g/mol
InChI Key: VUZBNJXZHIIPTP-UHFFFAOYSA-N
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Description

Ethyl 4-morpholin-4-yl-3-nitrobenzoate is a chemical compound that belongs to the class of nitrobenzoates It is characterized by the presence of a morpholine ring attached to the benzoate structure, with a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-morpholin-4-yl-3-nitrobenzoate typically involves a multi-step process:

    Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

    Esterification: The nitrobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 3-nitrobenzoate.

    Morpholine Substitution: Finally, the ethyl 3-nitrobenzoate undergoes a substitution reaction with morpholine. This step typically requires a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-morpholin-4-yl-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Ethyl 4-morpholin-4-yl-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-morpholin-4-yl-3-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-morpholin-4-yl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which Ethyl 4-morpholin-4-yl-3-nitrobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the morpholine ring can engage in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Ethyl 4-morpholin-4-yl-3-nitrobenzoate can be compared with other nitrobenzoates and morpholine derivatives:

    Ethyl 3-nitrobenzoate: Lacks the morpholine ring, making it less versatile in biological applications.

    4-Morpholinylbenzoic acid: Does not have the nitro group, affecting its redox properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its reactivity and solubility.

This compound stands out due to the combination of the nitro group and the morpholine ring, providing unique chemical and biological properties.

Properties

CAS No.

71254-73-4

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

ethyl 4-morpholin-4-yl-3-nitrobenzoate

InChI

InChI=1S/C13H16N2O5/c1-2-20-13(16)10-3-4-11(12(9-10)15(17)18)14-5-7-19-8-6-14/h3-4,9H,2,5-8H2,1H3

InChI Key

VUZBNJXZHIIPTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

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